(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate
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Description
(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate is a useful research compound. Its molecular formula is C22H18N4O6S3 and its molecular weight is 530.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme is involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.
Mode of Action
The compound acts as a moderate inhibitor of the COX-2 enzyme . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid, leading to a decrease in inflammation and pain.
Result of Action
The inhibition of COX-2 leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, making this compound potentially useful for the treatment of conditions like arthritis.
Properties
IUPAC Name |
[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S3/c1-31-15-8-12(6-7-14(15)32-19(28)9-17-20(29)25-21(30)34-17)10-23-26-18(27)11-33-22-24-13-4-2-3-5-16(13)35-22/h2-8,10,17H,9,11H2,1H3,(H,26,27)(H,25,29,30)/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOSFICKEXFOCB-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)CC4C(=O)NC(=O)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)CC4C(=O)NC(=O)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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